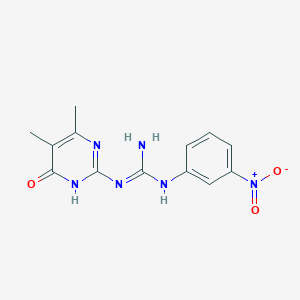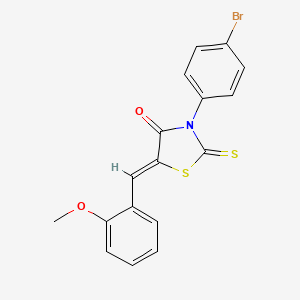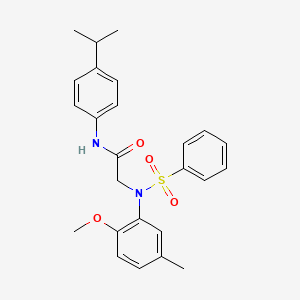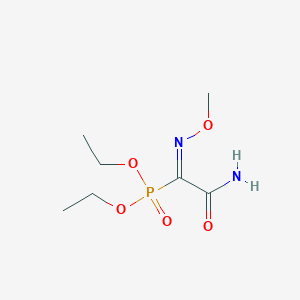
N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine, also known as DMPG-NP, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases.
作用机制
N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine works by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. In cancer cells, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine inhibits the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and the invasion of cancer cells. In inflammation, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine inhibits the activity of nuclear factor-kappa B, which is involved in the expression of pro-inflammatory cytokines. In neurodegenerative diseases, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine protects neurons from oxidative stress by inhibiting the activity of reactive oxygen species and increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine inhibits cell proliferation, induces apoptosis, and inhibits the invasion and migration of cancer cells. In inflammation, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine reduces the expression of pro-inflammatory cytokines, inhibits the activation of immune cells, and reduces tissue damage. In neurodegenerative diseases, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine protects neurons from oxidative stress, reduces inflammation, and improves cognitive function.
实验室实验的优点和局限性
N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has several advantages for lab experiments, including its small size, high solubility, and low toxicity. However, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine also has some limitations, including its instability in aqueous solutions and its potential for non-specific binding to proteins.
未来方向
There are several future directions for the research and development of N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine. One direction is to optimize the synthesis method to improve the yield and purity of N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine in vivo to determine its efficacy and safety. Additionally, further research is needed to investigate the potential of N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine in treating various diseases and to identify new targets for N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine inhibition.
合成方法
The synthesis of N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine involves a four-step process that starts with the reaction of 3-nitrobenzylamine with ethyl acetoacetate in the presence of sodium ethoxide to form 3-nitrophenyl-5,6-dimethyl-4-oxo-2-pyridinecarboxylate. This intermediate is then reacted with guanidine hydrochloride in the presence of sodium ethoxide to form DMPG-NH2. The final step involves the reaction of DMPG-NH2 with 3-nitrobenzyl bromide in the presence of sodium ethoxide to form N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine.
科学研究应用
N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has shown promising results in inhibiting the growth and metastasis of cancer cells. In inflammation research, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. In neurodegenerative disease research, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to protect neurons from oxidative stress and prevent neuronal death.
属性
IUPAC Name |
2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-1-(3-nitrophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3/c1-7-8(2)15-13(17-11(7)20)18-12(14)16-9-4-3-5-10(6-9)19(21)22/h3-6H,1-2H3,(H4,14,15,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJXVTVBIMXAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N=C(N)NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{(1E)-3-[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]-1-propen-1-yl}-2-methoxyphenol](/img/structure/B6051675.png)
![2-(phenoxymethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B6051685.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B6051687.png)
![5-[1-(5-isoxazolylcarbonyl)-2-pyrrolidinyl]-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B6051699.png)
![1-(cyclohexylmethyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6051701.png)
![4-chloro-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B6051705.png)
![[1-({5-[(3,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl](1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6051708.png)

![2-isopropyl-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6051723.png)
![1-[4-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6051737.png)
![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B6051738.png)
